Diosmetin (CAS 520-34-3), chemically defined as 5,7,3'-trihydroxy-4'-methoxyflavone, is a naturally occurring O-methylated aglycone flavone. In industrial and research procurement, it is primarily valued as the bioactive metabolite of the widely utilized phlebotonic prodrug, diosmin. While practically insoluble in water, diosmetin exhibits solubility in dimethyl sulfoxide (DMSO) and slight solubility in ethanol, making it suitable for specialized solvent-based formulations and in vitro assays . Unlike its glycoside counterpart, diosmetin provides direct cellular membrane permeability and intrinsic receptor interaction without requiring pre-systemic enzymatic cleavage [1]. Consequently, it is a critical raw material for advanced formulation development, pharmacokinetic reference standards, and semi-synthetic structural modifications aimed at overcoming the bioavailability limitations of traditional flavonoid glycosides.
Substituting diosmetin with its common commercial glycoside, diosmin, or its unmethylated analog, luteolin, fundamentally compromises experimental and formulation outcomes. Diosmin is a prodrug that exhibits extremely poor aqueous solubility and relies entirely on highly variable gut microflora to hydrolyze its rutinoside moiety into diosmetin before any systemic absorption can occur [1]. Using diosmin in systemic or in vitro cellular models fails because cell cultures lack the necessary microbiome enzymes for this conversion, rendering the compound inactive [2]. Conversely, substituting with luteolin introduces severe metabolic instability; luteolin possesses a free 4'-hydroxyl group that is rapidly targeted by Catechol-O-Methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs), resulting in a very short plasma half-life and low free-form bioavailability [3]. Diosmetin’s existing 4'-methoxy group blocks this specific COMT degradation pathway, providing a distinct pharmacokinetic profile essential for controlled dosing and sustained exposure.
Oral administration of standard micronized diosmin results in exceptionally low systemic bioavailability because the bulky rutinoside sugar moiety prevents direct intestinal absorption. Diosmin must first be enzymatically cleaved into diosmetin by gut flora [1]. Pharmacokinetic studies demonstrate that bypassing this step by utilizing diosmetin (or enhanced diosmetin-releasing formulations) yields significantly higher and faster systemic absorption, with optimized formulations showing up to a 9.4-fold increase in relative bioavailability (AUC and Cmax) compared to unformulated diosmin [2].
| Evidence Dimension | Systemic absorption and bioavailability bottleneck |
| Target Compound Data | Diosmetin (Aglycone) is directly absorbed across the intestinal epithelium without requiring microbial cleavage. |
| Comparator Or Baseline | Diosmin (Glycoside) requires highly variable pre-systemic enzymatic hydrolysis, resulting in delayed and poor systemic exposure. |
| Quantified Difference | Formulations optimizing the delivery of the diosmetin moiety achieve a >9-fold higher relative bioavailability compared to standard micronized diosmin. |
| Conditions | In vivo pharmacokinetic crossover studies in healthy human volunteers. |
Procuring the aglycone diosmetin is essential for formulation scientists aiming to develop high-bioavailability dosage forms that are not dependent on unpredictable patient microbiome variations.
Luteolin is frequently utilized in flavonoid research but suffers from extensive first-pass metabolism. Its free 3',4'-dihydroxy (catechol) structure makes it a prime target for Catechol-O-Methyltransferase (COMT), which rapidly methylates it into diosmetin and chrysoeriol, restricting luteolin's free-form bioavailability to approximately 17.5% and limiting its half-life to 2–5 hours [1]. Because diosmetin is already methylated at the 4'-position, it is structurally protected from this specific COMT-mediated degradation pathway [2]. This structural difference drastically alters its phase II conjugation profile and clearance rate.
| Evidence Dimension | Susceptibility to COMT-mediated methylation and first-pass clearance |
| Target Compound Data | Diosmetin (4'-methoxy) blocks the primary COMT methylation site, altering metabolic clearance. |
| Comparator Or Baseline | Luteolin (4'-hydroxy) undergoes rapid COMT methylation, yielding <20% free-form bioavailability. |
| Quantified Difference | The 4'-methoxy substitution on diosmetin eliminates the rapid catechol methylation step that severely limits luteolin's systemic half-life. |
| Conditions | In vivo pharmacokinetic profiling and phase II metabolism tracking. |
For researchers requiring a stable flavone scaffold that resists rapid catechol-methylation in vivo, diosmetin provides a more persistent and predictable pharmacokinetic profile than luteolin.
In cell-based assays, the structural form of the flavonoid dictates its intrinsic activity. A comparative study on Human Umbilical Vein Endothelial Cells (HUVECs) treated with PMA to induce inflammation demonstrated that diosmetin significantly and effectively lowered the production of the pro-inflammatory enzyme COX-2 [1]. In contrast, diosmin failed to exhibit the same level of direct activity. The attachment of the rutinoside sugar moiety in diosmin sterically hinders cellular interaction and membrane penetration in vitro, where hydrolytic gut enzymes are absent [1].
| Evidence Dimension | COX-2 suppression in PMA-stimulated endothelial cells |
| Target Compound Data | Diosmetin effectively modulates and lowers COX-2 expression in vitro. |
| Comparator Or Baseline | Diosmin shows significantly attenuated activity under the same conditions. |
| Quantified Difference | The aglycone form (diosmetin) possesses direct intracellular activity, whereas the glycoside (diosmin) is functionally attenuated in isolated cell cultures. |
| Conditions | PMA-induced inflammation in HUVEC in vitro models. |
Procurement of diosmetin is strictly required for any in vitro cellular assays, as the prodrug diosmin will yield false-negative or severely attenuated results due to the lack of metabolic activation.
Diosmetin acts as a potent natural inhibitor of several critical Cytochrome P450 enzymes, which is a vital parameter for pharmacokinetic profiling. In vitro human liver microsome and recombinant enzyme assays show that diosmetin inhibits CYP3A4, CYP2C9, and CYP2D6 at low micromolar concentrations [1]. For instance, co-administration of diosmetin with CYP2D6 substrates (such as amoxapine) significantly alters the substrate's relative bioavailability by blocking first-pass metabolism [2]. Flavones lacking specific hydroxyl or methoxy configurations do not exhibit this same potent inhibitory profile.
| Evidence Dimension | CYP2D6 and CYP3A4 enzymatic inhibition |
| Target Compound Data | Diosmetin demonstrates potent inhibition of CYP2D6, CYP3A4, and CYP2C9 at low micromolar ranges. |
| Comparator Or Baseline | Non-hydroxylated flavones or vehicle controls show minimal interference with CYP-mediated drug metabolism. |
| Quantified Difference | Diosmetin effectively halts CYP-mediated biotransformation of co-administered substrates, significantly increasing their systemic AUC. |
| Conditions | Human liver microsomes and in vivo co-administration pharmacokinetic models. |
Diosmetin is a highly valuable reference standard for pharmaceutical laboratories conducting drug-drug interaction (DDI) screenings and evaluating the impact of dietary flavonoids on drug metabolism.
Because standard diosmin suffers from poor aqueous solubility and unpredictable gut-mediated hydrolysis, formulation scientists procure diosmetin as the starting aglycone to develop advanced delivery systems. By utilizing diosmetin in cyclodextrin inclusion complexes, phospholipid nano-formulations, or microemulsions, manufacturers can bypass the microbial cleavage bottleneck, achieving rapid, predictable, and highly bioavailable dosing for chronic venous insufficiency and vascular therapies [1].
Diosmetin is an essential analytical standard for quantifying the in vivo metabolism of both diosmin and luteolin. Since orally administered diosmin is entirely converted to diosmetin prior to absorption, and luteolin is methylated into diosmetin by COMT, clinical and preclinical pharmacokinetic studies require high-purity diosmetin to accurately map plasma concentrations, phase II glucuronidation rates, and elimination half-lives [2].
In pharmacological research targeting endothelial dysfunction, inflammation, or vascular tone, diosmetin must be used instead of diosmin. Cell culture environments (such as HUVECs) lack the microbiome enzymes necessary to hydrolyze the rutinoside sugar from diosmin. Procuring diosmetin ensures that the active molecule can successfully penetrate cell membranes and exert its intrinsic modulatory effects on targets like COX-2 and inflammatory cytokines [3].
Due to its documented ability to inhibit key Cytochrome P450 enzymes (including CYP3A4, CYP2C9, and CYP2D6) at low micromolar concentrations, diosmetin is utilized in ADME/Tox laboratories. It serves as a natural benchmark inhibitor in human liver microsome assays to predict how flavonoid-rich diets or botanical supplements might interfere with the metabolism and clearance of narrow-therapeutic-index drugs [4].
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